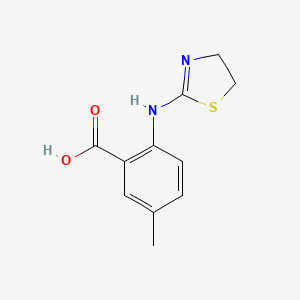

Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl-

Beschreibung

Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl-, is a benzoic acid derivative featuring a 4,5-dihydrothiazole (thiazoline) ring linked via an amino group at the 2-position and a methyl substituent at the 5-position. The dihydrothiazole moiety introduces partial saturation, enhancing conformational flexibility compared to fully aromatic thiazoles. This structural motif is significant in medicinal chemistry due to the thiazole ring's prevalence in bioactive molecules, influencing properties such as solubility, acidity, and binding affinity .

Eigenschaften

CAS-Nummer |

127627-70-7 |

|---|---|

Molekularformel |

C11H12N2O2S |

Molekulargewicht |

236.29 g/mol |

IUPAC-Name |

2-(4,5-dihydro-1,3-thiazol-2-ylamino)-5-methylbenzoic acid |

InChI |

InChI=1S/C11H12N2O2S/c1-7-2-3-9(8(6-7)10(14)15)13-11-12-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |

InChI-Schlüssel |

XJHLTHQFSYYYRJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)NC2=NCCS2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4,5-Dihydro-2-thiazolyl)amino)-5-methylbenzoesäure beinhaltet typischerweise die Reaktion von Benzoesäurederivaten mit Thiazolverbindungen. Ein gängiges Verfahren beinhaltet die Kondensation von 2-Aminothiazol mit 5-Methyl-2-Nitrobenzoesäure unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig die Verwendung von Katalysatoren und kontrollierten Umgebungen, um die Reaktion zu erleichtern und Nebenprodukte zu minimieren .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(4,5-Dihydro-2-thiazolyl)amino)-5-methylbenzoesäure hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung hat ein potenzielles antibakterielles und antifungizides Potenzial gezeigt.

Medizin: Es werden Forschungen zu seinem potenziellen Einsatz als Antikrebsmittel durchgeführt, da es bestimmte Enzyme und Stoffwechselwege hemmen kann, die an der Proliferation von Krebszellen beteiligt sind

Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese verschiedener Arzneimittel verwendet

Wirkmechanismus

Der Mechanismus, durch den 2-(4,5-Dihydro-2-thiazolyl)amino)-5-methylbenzoesäure seine Wirkungen entfaltet, beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Beispielsweise wird seine antibakterielle Aktivität auf seine Fähigkeit zurückgeführt, die Fettsäuresynthese in Bakterien zu hemmen, was zum Zelltod führt. In der Krebsforschung hat es sich gezeigt, dass es Enzyme wie die epidermale Wachstumsfaktor-Rezeptorkinase hemmt, die eine entscheidende Rolle beim Wachstum und Überleben von Krebszellen spielt.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential antibacterial and antifungal activities.

Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals

Wirkmechanismus

The mechanism by which Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit fatty acid synthesis in bacteria, leading to cell death . In cancer research, it has been shown to inhibit enzymes like epidermal growth factor receptor kinase, which plays a crucial role in cancer cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiazoline Moieties

Compound A : 3-{2-[4-Oxo-2-(Phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic Acid (CAS: 101466-26-6)

- Structure: Features a 4,5-dihydrothiazole ring with an oxo group and phenylamino substituent, connected to benzoic acid via an acetylated amino linker at the 3-position.

- Key Properties: Molecular formula C₁₈H₁₅N₃O₄S, molar mass 369.39 g/mol, pKa ~4.04.

- Differentiation : Unlike the target compound, Compound A has a 3-substitution and an oxo group, altering electronic properties and biological interactions.

Compound B : 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic Acid

- Structure : Substitution at the 4-position of benzoic acid with a dihydrothiazole-aniline-acetyl group.

- Key Properties : The acetyl-aniline-thiazoline combination enhances π-π stacking and receptor binding, but the 4-substitution may reduce steric hindrance compared to 2-substituted analogues .

Compound C : Benzoic Acid, 2-Methoxy-5-(4-Methyl-2-thiazolyl)

- Key Properties: Fully aromatic thiazole increases planarity and stability. The methoxy group enhances lipophilicity, contrasting with the target compound's amino group, which improves water solubility .

Functional Group Variations

Compound D : Benzoic Acid, 4-(4,5-Dihydro-5-pentyl-3-isoxazolyl)-, 4-Ethylphenyl Ester

- Structure : Isoxazole (oxygen-containing heterocycle) instead of thiazoline, with ester linkage.

- Key Properties : The isoxazole’s electronegativity alters reactivity, while the ester group increases hydrophobicity. This contrasts with the target compound’s carboxylic acid, which is more polar and acidic .

Compound E : 5-Fluoro-2-(Pyridin-4-yl)benzoic Acid

- Structure : Pyridine and fluorine substituents.

- Key Properties : Fluorine enhances metabolic stability; pyridine introduces basicity. Lacks the thiazoline’s hydrogen-bonding capacity, affecting target selectivity .

Comparative Data Table

*Estimated based on analogous benzoic acid derivatives.

Biologische Aktivität

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the compound Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl-, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's molecular formula is , characterized by a benzoic acid moiety attached to a thiazole ring. The structural features contribute to its biological properties, which are explored in subsequent sections.

1. Antimicrobial Activity

Recent studies indicate that benzoic acid derivatives exhibit notable antimicrobial properties. For instance, compounds similar to benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- have shown efficacy against various bacterial strains and fungi.

- Case Study : A derivative was tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively. This suggests a promising application in treating infections caused by these pathogens .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies. It has demonstrated significant cytotoxic effects against several cancer cell lines.

- Research Findings : In a study assessing its effects on the MCF-7 breast cancer cell line, the compound exhibited an IC50 value of approximately 5 µM, indicating potent antiproliferative activity. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of benzoic acid derivatives are multifaceted:

- Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cellular metabolism. For example, they may inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's .

- Protein Interaction : Molecular docking studies suggest that the compound interacts with specific protein targets, enhancing its biological efficacy. This interaction is critical for mediating its antimicrobial and anticancer effects .

Data Summary

| Biological Activity | Tested Cell Lines/Organisms | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC: 16-32 µg/mL | Enzyme inhibition |

| Anticancer | MCF-7 breast cancer cells | IC50: ~5 µM | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.